molecular formula C6H5BrFN B1519324 3-Bromo-2-fluoro-6-picoline CAS No. 375368-78-8

3-Bromo-2-fluoro-6-picoline

Cat. No.: B1519324
CAS No.: 375368-78-8
M. Wt: 190.01 g/mol
InChI Key: ZFXJNYKHLITMJY-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-picoline is a heterocyclic organic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 6 are replaced by bromine, fluorine, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-picoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-fluoro-6-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-picoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-2-fluoro-6-picoline is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-picoline depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (bromine and fluorine), making it susceptible to nucleophilic attack. In biological systems, its mechanism involves interaction with specific molecular targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of substituents on the pyridine ring, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and fluorine atoms enhances its electrophilic nature, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

3-bromo-2-fluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXJNYKHLITMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654056
Record name 3-Bromo-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-78-8
Record name 3-Bromo-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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